molecular formula C11H20O3 B14594622 1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 60028-23-1

1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No.: B14594622
CAS No.: 60028-23-1
M. Wt: 200.27 g/mol
InChI Key: UACPCNQAIPLTOI-UHFFFAOYSA-N
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Description

1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane is a bicyclic compound with the molecular formula C10H18O3. This compound is part of the trioxabicyclo family, which is characterized by a bicyclic structure containing three oxygen atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl and ethyl derivatives with orthoesters in the presence of a Lewis acid catalyst. The reaction is carried out at low temperatures to ensure the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2,6,7-trioxabicyclo(2.2.2)octane
  • 4-Isopropyl-2,6,7-trioxabicyclo(2.2.2)octane
  • 4-tert-Butyl-2,6,7-trioxabicyclo(2.2.2)octane

Uniqueness

1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane is unique due to its specific butyl and ethyl substituents, which confer distinct chemical and physical properties. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill .

Properties

CAS No.

60028-23-1

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-butyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C11H20O3/c1-3-5-6-11-12-7-10(4-2,8-13-11)9-14-11/h3-9H2,1-2H3

InChI Key

UACPCNQAIPLTOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC12OCC(CO1)(CO2)CC

Origin of Product

United States

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